Pazufloxacin

Vue d'ensemble

Description

La pazufloxacine est un antibiotique fluoroquinolone connu pour son activité antibactérienne à large spectre. Elle est couramment utilisée au Japon sous les noms de marque Pasil et Pazucross . La pazufloxacine est efficace contre une variété d’infections bactériennes, ce qui en fait un ajout précieux à l’arsenal des antibiotiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation du mésilate de pazufloxacine implique un système réactionnel formé par la pazufloxacine et l’acide méthanesulfonique dans un solvant d’acétone. Le mélange est soumis à un chauffage et à un reflux, suivis d’un refroidissement et d’une cristallisation pour obtenir le mésilate de pazufloxacine. Ce composé est ensuite soumis à un remplissage aseptique et à une lyophilisation pour produire l’injection en poudre .

Méthodes de production industrielle : La production industrielle du mésilate de pazufloxacine pour injection implique le même processus, mais à plus grande échelle, garantissant la qualité et la stabilité du produit final. Le processus comprend le chauffage, le reflux, le refroidissement, la cristallisation, la séparation, le remplissage aseptique et la lyophilisation .

Analyse Des Réactions Chimiques

Photochemical Reactions

Pazufloxacin undergoes significant photochemical transformations under UV-Vis irradiation due to its triplet-state reactivity and interactions with reactive oxygen species ( ).

Triplet-State Dynamics

-

Triplet absorption : with energy .

-

Quenching rates :

Quencher Rate Constant () Molecular oxygen Self-quenching

Electron Transfer Reactions

-

Tryptophan (TrpH) : , leading to TrpH oxidation.

-

2'-Deoxyguanosine 5'-monophosphate (dGMP) : , causing DNA photodamage via guanine oxidation ( ).

Radical Interactions

| Radical Species | Rate Constant () |

|---|---|

| Hydroxyl (- OH) | |

| Sulfate (SO₄⁻- ) | |

| Hydrated electron |

These reactions contribute to protein photodamage (e.g., lysozyme cleavage) through radical-mediated pathways ( ).

Degradation Pathways in Advanced Oxidation Processes

This compound degradation via Co(OH)₂/KNbO₃-activated peroxymonosulfate (PMS) proceeds through four primary steps ( ):

| Step | Mechanism | Key Intermediates |

|---|---|---|

| Decarboxylation | Loss of CO₂ from C-6 position | Quinoline ring contraction |

| Ring Opening | Nitroheterocyclic cleavage | Secondary amines & aldehydes |

| Defluorination | C-9 fluorine substitution | Hydroxyl/hydrogen substitution |

| Hydroxylation | - OH addition to aromatic rings | Polyhydroxylated derivatives |

Optimal degradation () occurs at pH 4–6 with sulfate radicals (SO₄⁻- ) as the dominant reactive species ( ).

Analytical Characterization in Reaction Monitoring

RP-HPLC methods (C18 column, methanol:phosphate buffer pH 4) quantify reaction progress with:

These data collectively establish this compound’s reactivity profile, guiding pharmaceutical processing and environmental degradation strategies.

Applications De Recherche Scientifique

Pharmacokinetics and Pharmacodynamics

Pazufloxacin acts primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and transcription. Understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profiles is essential for optimizing dosing regimens.

Key Findings from Research

- A study demonstrated that the PK/PD index of this compound against Pseudomonas aeruginosa was effectively modeled using a murine infection model. The therapeutic efficacy was correlated with the area under the free concentration-time curve (AUC) to minimum inhibitory concentration (MIC) ratio, indicating that higher ratios resulted in better therapeutic outcomes .

- The target values for achieving bactericidal effects were established as follows:

- For stasis:

- For 1 log reduction:

- For 2 log reduction:

Clinical Applications

This compound has been evaluated for its clinical efficacy in treating various bacterial infections, including enteritis and pneumonia.

Case Studies

- Infectious Enteritis : A clinical study involving 137 patients with conditions such as shigellosis and Salmonella enteritis reported an overall clinical efficacy rate of 97.2%. The bacteriological efficacy was notably high against Shigella spp. (98.2%) and E. coli (100%), demonstrating this compound's effectiveness in gastrointestinal infections .

- Bacterial Pneumonia : A Phase III comparative study assessed this compound mesilate against ceftazidime in patients with bacterial pneumonia. Results indicated this compound's comparable efficacy and safety profile, making it a viable alternative for treating pneumonia caused by resistant strains .

Safety Profile

The safety of this compound has been generally favorable across various studies, with minimal side effects reported.

Adverse Effects

- In the enteritis study, only one case of epigastralgia was noted among 130 patients (0.8%), and abnormal laboratory findings were observed in 11.2% of cases, primarily involving liver enzyme elevations .

- A separate report documented a case of generalized fixed drug eruption following this compound administration, which resolved with treatment .

Summary Table of Clinical Efficacy

| Infection Type | Clinical Efficacy Rate | Bacteriological Efficacy Rate |

|---|---|---|

| Shigellosis | 97.2% | 98.2% |

| Salmonella Enteritis | N/A | 81.8% |

| Enteropathogenic E. coli | N/A | 100% |

| Bacterial Pneumonia | N/A | Comparable to Ceftazidime |

Mécanisme D'action

La pazufloxacine exerce ses effets antibactériens en inhibant la gyrase de l’ADN bactérien et la topoisomérase IV. Ces enzymes sont essentielles pour la réplication, la transcription et la réparation de l’ADN chez les bactéries. En inhibant ces enzymes, la pazufloxacine empêche la division cellulaire bactérienne et conduit à la mort cellulaire .

Composés similaires :

- Ciprofloxacine

- Lévofloxacine

- Moxifloxacine

- Ofloxacine

Comparaison : Comparée à d’autres fluoroquinolones comme la ciprofloxacine, la pazufloxacine a un spectre d’activité plus large, une toxicité plus faible et une efficacité plus élevée. Elle présente également une sensibilité plus faible à la lumière et ne génère pas facilement de résistance croisée. De plus, le mésilate de pazufloxacine a une incidence plus faible d’effets secondaires .

La pazufloxacine se démarque par sa combinaison unique d’activité à large spectre, de faible toxicité et de haute efficacité, ce qui en fait un antibiotique précieux en milieu clinique.

Comparaison Avec Des Composés Similaires

- Ciprofloxacin

- Levofloxacin

- Moxifloxacin

- Ofloxacin

Comparison: Compared to other fluoroquinolones like ciprofloxacin, pazufloxacin has a broader spectrum of activity, lower toxicity, and higher efficiency. It also exhibits lower sensitivity to light and does not readily generate cross-resistance. Additionally, this compound mesilate has a lower incidence of side effects .

This compound stands out due to its unique combination of broad-spectrum activity, low toxicity, and high efficiency, making it a valuable antibiotic in clinical settings.

Activité Biologique

Pazufloxacin is a fluoroquinolone antibiotic primarily known for its potent antibacterial activity against various pathogens, particularly Pseudomonas aeruginosa. This article delves into the biological activity of this compound, focusing on pharmacokinetics (PK), pharmacodynamics (PD), clinical efficacy, and comparative studies with other antibiotics.

This compound exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By interfering with these processes, this compound effectively prevents bacterial cell division and growth.

2. Pharmacokinetics and Pharmacodynamics

Pharmacokinetic Properties:

- Volume of Distribution (Vd) : Approximately 0.84 L/kg.

- Elimination Half-life (t1/2) : About 2.40 hours.

- Peak Plasma Concentration (Cmax) : Achievable concentrations are around 18.06 mg/L after a single administration of 1000 mg.

Pharmacodynamic Parameters:

The efficacy of this compound is often assessed using the PK/PD indices, particularly the area under the concentration-time curve (AUC) to minimum inhibitory concentration (MIC) ratio. Key findings from recent studies include:

- For stasis, the target value of is 46.1.

- For achieving a 1 log reduction in bacterial count, should be around 63.8.

- A 2 log reduction requires a of approximately 100.8.

- The maximum concentration to MIC ratio () for stasis is 5.5, increasing to 10.8 for a 2 log reduction .

3. Clinical Efficacy

Clinical studies have demonstrated the effectiveness of this compound against various pathogens:

| Pathogen | Efficacy Rate (%) |

|---|---|

| Shigella spp. | 98.2 |

| Salmonella spp. | 81.8 |

| Vibrio cholerae O1 | 50 |

| Escherichia coli | 100 |

| Vibrio parahaemolyticus | 100 |

In a study involving patients with infectious enteritis, this compound exhibited an overall clinical efficacy rate of 97.2% , with minimal side effects reported .

4. Comparative Studies

This compound has been compared with other antibiotics in terms of both in vitro and in vivo activity:

- In vitro studies show that this compound has superior activity against resistant strains of Pseudomonas aeruginosa compared to older fluoroquinolones.

- In vivo models using murine thigh infections indicated that higher doses of this compound significantly reduced bacterial counts, confirming its bactericidal effectiveness .

5. Case Studies

Case Study: Nosocomial Infections

In a controlled study involving neutropenic mice infected with Pseudomonas aeruginosa, this compound was administered at varying doses (2.5–35 mg/kg). The results showed substantial reductions in bacterial load, correlating with the PK/PD indices established earlier. This model highlights the potential for optimizing dosing regimens in clinical settings to combat nosocomial infections effectively .

Propriétés

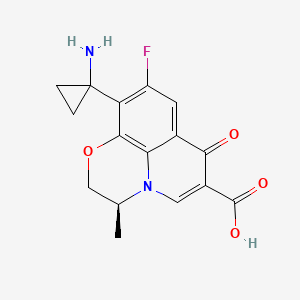

IUPAC Name |

(2S)-6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O4/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22/h4-5,7H,2-3,6,18H2,1H3,(H,21,22)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAGMUUZPGZWTRP-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046697 | |

| Record name | Pazufloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127045-41-4 | |

| Record name | Pazufloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127045-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pazufloxacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127045414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pazufloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11774 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pazufloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pazufloxacin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAZUFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CZ1R38NDI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.